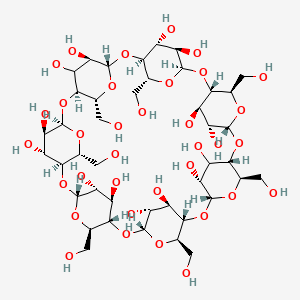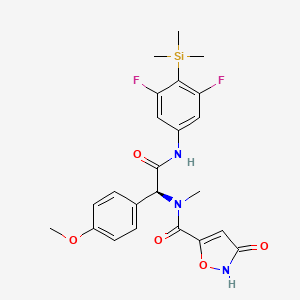
RORgammat inverse agonist 22
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RORgammat inverse agonist 22 is a synthetic compound designed to modulate the activity of the retinoic acid receptor-related orphan receptor-gamma-t (RORgammat). This receptor is a transcription factor involved in the differentiation of T helper 17 cells and the production of the pro-inflammatory cytokine interleukin 17. RORgammat inverse agonists are of significant interest due to their potential therapeutic applications in treating autoimmune and inflammatory diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RORgammat inverse agonist 22 typically involves the construction of a novel N-sulfonamide tetrahydroquinoline scaffold. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the sulfonamide group. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide or dichloromethane. The final product is purified using chromatographic techniques to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring consistency and quality. This includes optimizing reaction conditions, using automated reactors, and implementing stringent quality control measures. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
RORgammat inverse agonist 22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
科学研究应用
RORgammat inverse agonist 22 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of RORgammat ligands.
Biology: Investigated for its role in modulating immune cell differentiation and cytokine production.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.
Industry: Utilized in the development of new drugs targeting inflammatory pathways.
作用机制
RORgammat inverse agonist 22 exerts its effects by binding to the ligand-binding domain of the RORgammat receptor. This binding induces a conformational change that disrupts the interaction between the receptor and its coactivator proteins. As a result, the transcriptional activity of RORgammat is inhibited, leading to a decrease in the production of interleukin 17 and other pro-inflammatory cytokines .
相似化合物的比较
Similar Compounds
BIO399: A synthetic benzoxazinone ligand that acts as an inverse agonist for RORgammat.
JNJ-61803534: A potent RORgammat inverse agonist with selective inhibition of RORgammat-driven transcription.
Uniqueness
RORgammat inverse agonist 22 is unique due to its novel N-sulfonamide tetrahydroquinoline scaffold, which provides distinct binding properties and efficacy compared to other RORgammat inverse agonists. Its specific molecular interactions and stability make it a valuable compound for therapeutic development and research .
属性
分子式 |
C23H25F2N3O5Si |
|---|---|
分子量 |
489.5 g/mol |
IUPAC 名称 |
N-[(1S)-2-(3,5-difluoro-4-trimethylsilylanilino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-methyl-3-oxo-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C23H25F2N3O5Si/c1-28(23(31)18-12-19(29)27-33-18)20(13-6-8-15(32-2)9-7-13)22(30)26-14-10-16(24)21(17(25)11-14)34(3,4)5/h6-12,20H,1-5H3,(H,26,30)(H,27,29)/t20-/m0/s1 |
InChI 键 |
DSPIRKOGNQDWIV-FQEVSTJZSA-N |
手性 SMILES |
CN([C@@H](C1=CC=C(C=C1)OC)C(=O)NC2=CC(=C(C(=C2)F)[Si](C)(C)C)F)C(=O)C3=CC(=O)NO3 |
规范 SMILES |
CN(C(C1=CC=C(C=C1)OC)C(=O)NC2=CC(=C(C(=C2)F)[Si](C)(C)C)F)C(=O)C3=CC(=O)NO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid](/img/structure/B11935655.png)
![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)
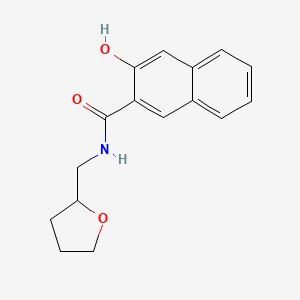
![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11935698.png)
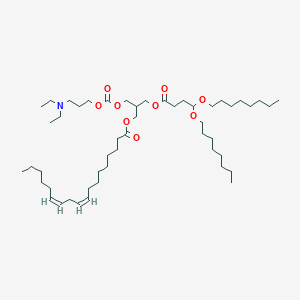
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)

![5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)
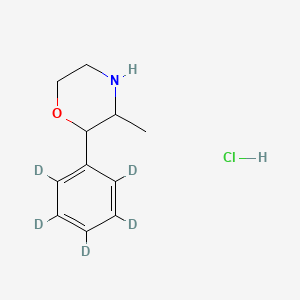
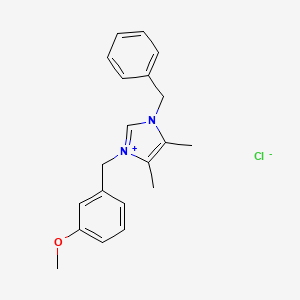

![2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B11935746.png)
